cis-Mefentanyl Hydrochloride Salt
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Overview
Description
cis-Mefentanyl Hydrochloride Salt is a potent opioid analgesic and a derivative of fentanyl. It is known for its high potency, which is estimated to be between 400 and 6000 times stronger than morphine, depending on the isomer used . This compound is primarily used in scientific research due to its powerful analgesic properties and its role as a controlled substance .
Preparation Methods
The synthesis of cis-Mefentanyl Hydrochloride Salt involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a crucial component of the fentanyl structure.
N-Alkylation:
Amidation: The final step involves the formation of the amide bond, resulting in the formation of cis-Mefentanyl.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
cis-Mefentanyl Hydrochloride Salt undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often resulting in the formation of alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-Mefentanyl Hydrochloride Salt has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of fentanyl analogs.
Biology: It is used in biological research to study the effects of opioids on cellular and molecular processes.
Medicine: It is used in medical research to develop new analgesic drugs and to study the mechanisms of opioid addiction and tolerance.
Mechanism of Action
cis-Mefentanyl Hydrochloride Salt exerts its effects by binding to opioid receptors in the central nervous system. These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission. Binding of the opioid stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .
Comparison with Similar Compounds
cis-Mefentanyl Hydrochloride Salt is similar to other fentanyl analogs, such as:
3-Methylfentanyl: An opioid analgesic that is also highly potent and used in scientific research.
Carfentanil: An extremely potent opioid used primarily in veterinary medicine for large animals.
Ohmefentanyl: Another potent fentanyl analog used in research to study the effects of opioids.
What sets this compound apart is its specific isomeric form, which contributes to its unique pharmacological properties and potency .
Properties
Molecular Formula |
C23H31ClN2O |
---|---|
Molecular Weight |
387.0 g/mol |
IUPAC Name |
N-[(3S,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20;/h4-13,19,22H,3,14-18H2,1-2H3;1H/t19-,22+;/m0./s1 |
InChI Key |
GQIWDGKLQJBQJU-MGBOEYOKSA-N |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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